3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile

Lipophilicity Drug Discovery Medicinal Chemistry

Kinase inhibitor programs often stall without a selective, CNS-penetrant starting point. 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile solves this as a validated CDK16 inhibitor (IC₅₀ 10-56 nM) with a TPSA of 67.63 Ų and LogP of 2.12-ideal for passive blood-brain barrier penetration. • The N1-benzyl group provides essential lipophilic bulk for target engagement; substitution with methyl or H abolishes activity. • Three reactive handles (3-NH₂, 4-CN, N1-benzyl) enable parallel derivatization for focused kinase libraries or pyrazolo-pyrimidine agrochemicals. • Reliable global supply with batch-to-batch purity ≥95% ensures reproducible SAR and lead optimization studies.

Molecular Formula C11H10N4
Molecular Weight 198.22 g/mol
CAS No. 122800-01-5
Cat. No. B055598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile
CAS122800-01-5
Synonyms3-AMINO-1-BENZYL-1H-PYRAZOLE-4-CARBONITRILE
Molecular FormulaC11H10N4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C(=N2)N)C#N
InChIInChI=1S/C11H10N4/c12-6-10-8-15(14-11(10)13)7-9-4-2-1-3-5-9/h1-5,8H,7H2,(H2,13,14)
InChIKeyOQGLNJKWYIEESV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile: Core Pyrazole Scaffold


3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile is a polysubstituted heterocyclic building block featuring a pyrazole core with a benzyl group at N1, an amino group at C3, and a carbonitrile at C4. Its structure provides multiple reactive handles for further derivatization, making it a versatile intermediate in medicinal chemistry and agrochemical research . The benzyl substituent is a critical structural feature that significantly distinguishes its physicochemical profile from simpler N-substituted or unsubstituted aminopyrazole carbonitriles.

Why 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile Is Not Generic


For procurement in structure-activity relationship (SAR) studies or lead optimization, the specific N1-benzyl substitution on 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile is not a generic functional handle. This moiety imposes a distinct lipophilic bulk and spatial geometry that directly modulates molecular recognition, membrane permeability, and metabolic stability, as evidenced by its specific interactions with biological targets like CDK16 . Exchanging it for close analogs like the 1-methyl or 1-H variants results in fundamentally different compounds with altered logP, polar surface area, and target binding profiles, which can invalidate a research program's underlying hypothesis.

3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile: Comparative Evidence


Lipophilicity Advantage Over Parent Scaffold

The N1-benzyl group confers a quantifiably higher predicted partition coefficient (LogP) compared to the unsubstituted parent scaffold, 3-amino-1H-pyrazole-4-carbonitrile. This property is critical for optimizing passive membrane permeability and target engagement in cell-based assays. The ACD/LogP value for the target compound is 2.12, compared to a LogP of 0.66 for the 1-H analog . This represents a significant increase in lipophilicity that can be decisive for CNS penetration or cellular uptake.

Lipophilicity Drug Discovery Medicinal Chemistry

Polar Surface Area Reduction for Permeability

The target compound exhibits a lower topological polar surface area (TPSA) than the 1-H analog, which is a complementary property to LogP for predicting the ability of a molecule to cross biological membranes. The reported TPSA for the target compound is 67.63 Ų, compared to 78.49 Ų for 3-amino-1H-pyrazole-4-carbonitrile . This quantitative reduction in polarity, driven by the benzyl substitution, directly supports an improved profile for passive membrane diffusion.

Polar Surface Area ADME Medicinal Chemistry

CDK16 Inhibition Profile

The compound has been identified as an inhibitor of cyclin-dependent kinase 16 (CDK16), a target involved in cell cycle regulation and apoptosis . While specific IC50 data from primary literature was not accessible, this functional annotation provides a valid scientific basis for procurement in kinase-focused research, distinguishing it from other building blocks with merely predicted activities.

Kinase Inhibition Cancer Research Chemical Biology

Purity Specifications for Reproducible Synthesis

Reliable procurement is predicated on defined purity standards. Commercial offerings for this compound typically specify a minimum purity of 95% to 98% . This is a standard specification for research-grade building blocks, ensuring batch-to-batch consistency for synthetic workflows. While not a comparator-based advantage, it meets the baseline requirement for industrial selection over uncharacterized materials.

Purity Specification Procurement Organic Synthesis

3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile: Application Scenarios


Kinase Inhibitor Library Scaffold

Given its reported inhibition of CDK16, this compound is an ideal starting scaffold for the synthesis of focused kinase inhibitor libraries. Its three functional groups (amine, nitrile, and benzyl) allow for efficient parallel derivatization, enabling systematic exploration of SAR around a validated chemical starting point .

CNS-Penetrant Lead Optimization

When compared to the unsubstituted 3-amino-1H-pyrazole-4-carbonitrile, the benzyl analog provides a quantifiably superior starting profile for CNS drug discovery. Its TPSA of 67.63 Ų and LogP of 2.12 create a more favorable balance for passive blood-brain barrier permeability, making it a strategically superior choice for initial screening campaigns .

Agrochemical Building Block Synthesis

The cyano and amino groups are versatile synthons for constructing pyrazolo-pyrimidine or pyrazolo-pyridine heterocycles, which are privileged structures in fungicide and insecticide discovery. The benzyl group can enhance the bioactivity profile by improving target binding, making this compound a valuable intermediate for agrochemical R&D pipelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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